molecular formula C26H37ClN2O4 B1664973 Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(1-methyl-2-(1-pyrrolidinyl)ethyl)-, hydrochloride CAS No. 29728-52-7

Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(1-methyl-2-(1-pyrrolidinyl)ethyl)-, hydrochloride

Cat. No. B1664973
CAS RN: 29728-52-7
M. Wt: 477 g/mol
InChI Key: ICVKHEMEIVBIJF-UHFFFAOYSA-N
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Description

Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(1-methyl-2-(1-pyrrolidinyl)ethyl)-, hydrochloride is a bioactive chemical.

Scientific Research Applications

Conformational Analysis in Opioid Agonists Development

A study by Costello et al. (1991) explored the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides for evaluating their potential as opioid kappa agonists. This research highlighted the importance of conformational analysis in developing potent opioid kappa agonists.

Structure/Activity Studies in Opioid Agonists

Another study by Barlow et al. (1991) examined the synthesis of similar compounds, focusing on the structural variations at the carbon adjacent to the amide nitrogen. This research contributed to understanding the structure-activity relationship in opioid kappa agonists.

Metabolism in Herbicides

Research by Coleman et al. (2000) and Coleman et al. (2000) investigated the metabolic pathways of acetochlor and related herbicides in human and rat liver microsomes. This study is crucial in understanding the biotransformation and potential risks of these herbicides.

Selective and Long-lasting Kappa Antagonism

Chang et al. (1995) and Chang et al. (1994) synthesized 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide (DIPPA), which shows selective and long-lasting κ opioid receptor antagonism, marking significant progress in opioid research.

Biodegradation of Acetochlor

Wang et al. (2015) explored the biodegradation of acetochlor, a related herbicide, revealing insights into the environmental impact and degradation pathways of such compounds.

Drug Synthesis and Characterization

Research by Mai Lifang (2011) on the synthesis of Efletirizine hydrochloride, a histamine H1 receptor antagonist, demonstrates the relevance of acetamide derivatives in pharmacological synthesis.

Antioxidant Activity in Coordination Complexes

A study by Chkirate et al. (2019) investigated pyrazole-acetamide derivatives and their coordination complexes, highlighting their significant antioxidant activity.

properties

CAS RN

29728-52-7

Product Name

Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(1-methyl-2-(1-pyrrolidinyl)ethyl)-, hydrochloride

Molecular Formula

C26H37ClN2O4

Molecular Weight

477 g/mol

IUPAC Name

2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-(1-pyrrolidin-1-ylpropan-2-yl)acetamide;hydrochloride

InChI

InChI=1S/C26H36N2O4.ClH/c1-4-5-17-31-23-11-13-24(14-12-23)32-20-26(29)28(21(2)19-27-15-6-7-16-27)22-9-8-10-25(18-22)30-3;/h8-14,18,21H,4-7,15-17,19-20H2,1-3H3;1H

InChI Key

ICVKHEMEIVBIJF-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(C2=CC(=CC=C2)OC)C(C)CN3CCCC3.Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(C2=CC(=CC=C2)OC)C(C)CN3CCCC3.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(1-methyl-2-(1-pyrrolidinyl)ethyl)-, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(1-methyl-2-(1-pyrrolidinyl)ethyl)-, hydrochloride
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Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(1-methyl-2-(1-pyrrolidinyl)ethyl)-, hydrochloride
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Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(1-methyl-2-(1-pyrrolidinyl)ethyl)-, hydrochloride
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Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(1-methyl-2-(1-pyrrolidinyl)ethyl)-, hydrochloride
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Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(1-methyl-2-(1-pyrrolidinyl)ethyl)-, hydrochloride
Reactant of Route 6
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Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(1-methyl-2-(1-pyrrolidinyl)ethyl)-, hydrochloride

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